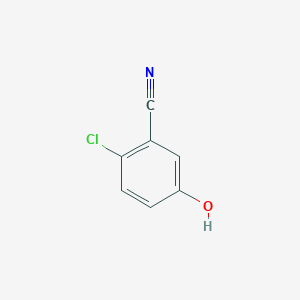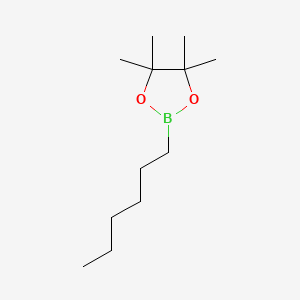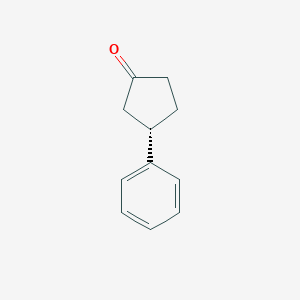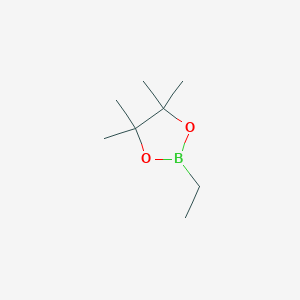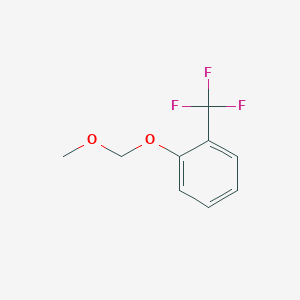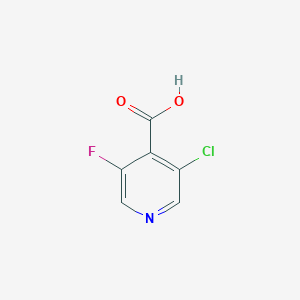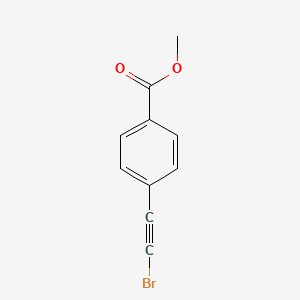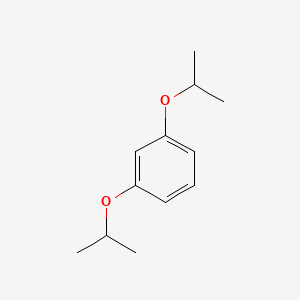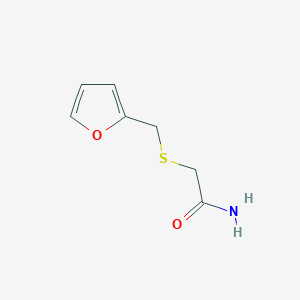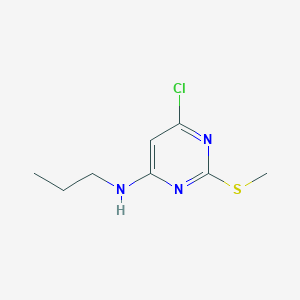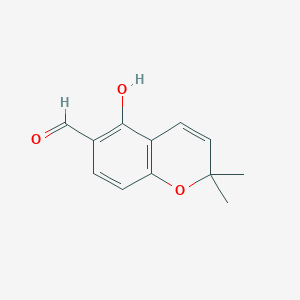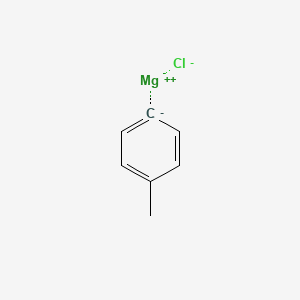
p-トルイルマグネシウムクロリド
概要
説明
科学的研究の応用
p-tolylmagnesium chloride has various applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Studied for its potential role in drug development, particularly as a phosphotyrosine phosphatase (PTP) inhibitor.
Material Science: Used in the preparation of polymers and other advanced materials.
作用機序
Target of Action
p-Tolylmagnesium chloride, also known as 4-tolylmagnesium chloride or Magnesium, chloro(4-methylphenyl)-, is an organomagnesium compound. It is primarily used as a reagent in organic synthesis . The primary targets of p-Tolylmagnesium chloride are organic compounds such as acyl chlorides, aldehydes, ketones, and carboxylic acids .
Mode of Action
p-Tolylmagnesium chloride interacts with its targets through a process known as the Grignard reaction . In this reaction, p-Tolylmagnesium chloride acts as a nucleophile, attacking the electrophilic carbon atom that is present in the polar bond of the target molecule . This results in the formation of a new carbon-carbon bond, thereby creating a larger organic molecule .
Biochemical Pathways
The Grignard reaction involving p-Tolylmagnesium chloride can affect various biochemical pathways, depending on the nature of the target molecule. For instance, when the target is an ester, the reaction can lead to the formation of tertiary alcohols . This can have downstream effects on pathways involving these alcohols.
Pharmacokinetics
As a laboratory reagent, p-Tolylmagnesium chloride is typically used in a controlled environment, and its pharmacokinetics (ieIt’s important to note that p-tolylmagnesium chloride is highly reactive and sensitive to moisture , which would likely affect its stability and reactivity if it were to be used in a biological context.
Result of Action
The result of p-Tolylmagnesium chloride’s action is the formation of new organic compounds. For example, it can react with carbonyl compounds like formaldehyde to form primary alcohols, with other aldehydes to form secondary alcohols, or with ketones to form tertiary alcohols . These reactions are fundamental in organic chemistry and are widely used in the synthesis of a variety of complex organic molecules.
Action Environment
The action of p-Tolylmagnesium chloride is highly dependent on the environment. It is sensitive to moisture and air, and it can react violently with water to produce heat and hydrogen gas . Therefore, it must be handled under anhydrous conditions and stored in a dry, well-ventilated area . The temperature of the reaction can also influence the rate and outcome of the reaction .
生化学分析
Biochemical Properties
It is known that p-Tolylmagnesium chloride can participate in Grignard reactions . Grignard reactions are a type of organometallic chemical reaction where alkyl, vinyl, or aryl-magnesium halides (Grignard reagents) add to a carbonyl group in an aldehyde or ketone . This reaction is an important tool for the formation of carbon-carbon bonds .
Molecular Mechanism
The molecular mechanism of p-Tolylmagnesium chloride is primarily understood in the context of its role in Grignard reactions . In these reactions, the p-Tolylmagnesium chloride acts as a nucleophile, attacking the electrophilic carbon atom that is present in the polar bond of a carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
p-tolylmagnesium chloride is typically prepared by reacting 4-chlorotoluene with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated systems and controlled environments helps in maintaining the consistency and quality of the product .
化学反応の分析
Types of Reactions
p-tolylmagnesium chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: This compound can add to carbonyl groups, forming alcohols.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as reactants, with the reaction carried out in an anhydrous solvent like THF.
Suzuki-Miyaura Coupling: Involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
類似化合物との比較
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different substituents.
Methylmagnesium Chloride: A simpler Grignard reagent used for similar types of reactions.
Uniqueness
p-tolylmagnesium chloride is unique due to its specific reactivity profile, which is influenced by the presence of the 4-methylphenyl group. This makes it particularly useful in the synthesis of substituted aromatic compounds, offering different reactivity compared to other Grignard reagents .
特性
IUPAC Name |
magnesium;methylbenzene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMRDOZWELZHDX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[C-]C=C1.[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074328 | |
| Record name | Magnesium, chloro(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Magnesium, chloro(4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
696-61-7 | |
| Record name | Magnesium, chloro(4-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, chloro(4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, chloro(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Toluenemagnesium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What type of reactions can p-tolylmagnesium chloride undergo, and what are the products?
A1: p-tolylmagnesium chloride is a Grignard reagent, a class of organometallic compounds known for their nucleophilic properties. The research by Kılıç et al. [] demonstrates its use in arylation reactions. Specifically, the paper describes the reaction of p-tolylmagnesium chloride with N-dichlorophosphoryl-P-trichlorophosphazene (Cl3PNPOCl2). This reaction results in the substitution of chlorine atoms on the phosphazene ring with p-tolyl groups, yielding pentaaryl phosphazenes with the general formula R3PNP(O)R2, where R can be a p-tolyl group. []
Q2: How are the products of these reactions characterized in the research?
A2: Kılıç et al. [] utilized a variety of spectroscopic techniques to characterize the pentaaryl phosphazene products. These include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


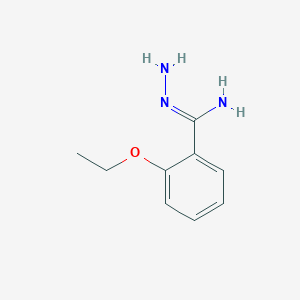
![(3S)-1,2-bis[(2-methylpropan-2-yl)oxycarbonyl]diazinane-3-carboxylic acid](/img/structure/B1589063.png)
